N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. It includes the type of bonds (covalent, ionic, etc.), bond angles, bond lengths, and the overall shape of the molecule.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound can undergo. It includes the reactants, products, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes chemical properties like reactivity, flammability, etc.Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research has examined the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. These studies are crucial for understanding the potential carcinogenicity and metabolic pathways of these compounds, which share a core structure with the requested compound. The research provides insights into the enzymes involved in their metabolism, contributing to safety evaluations and environmental impact assessments (Coleman et al., 2000).
Anion Coordination by Amide Derivatives
Investigations into the spatial orientations of amide derivatives on anion coordination reveal the structural versatility and interaction potential of these compounds. Such studies are fundamental for designing new materials with specific optical or chemical properties, showcasing the application of amide derivatives in materials science (Kalita & Baruah, 2010).
Herbicide Efficacy and Soil Interaction
Research on the adsorption, mobility, and efficacy of chloroacetamide herbicides, including their interactions with soil properties, helps in the development of more effective and environmentally friendly agricultural chemicals. Understanding how these compounds interact with soil components allows for the optimization of their use in controlling weeds while minimizing environmental impacts (Peter & Weber, 1985).
Synthesis and Enzyme Inhibitory Activities
The synthesis and evaluation of new compounds for their inhibitory activities against various enzymes demonstrate the potential therapeutic applications of acetamide derivatives. Such research contributes to the discovery of new drugs and therapeutic agents, highlighting the role of acetamide compounds in pharmaceutical development (Virk et al., 2018).
Safety And Hazards
This involves the study of the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, etc.
Future Directions
This would involve a discussion on the potential future applications or studies involving the compound.
properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12-5-4-6-14(9-12)10-17(19)18-11-15(20-3)16-8-7-13(2)21-16/h4-9,15H,10-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWQVXXOFIJWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(S2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(m-tolyl)acetamide |
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